molecular formula C13H17NO4 B1416097 (R)-3-N-Cbz-Aminovaleric acid CAS No. 1263078-28-9

(R)-3-N-Cbz-Aminovaleric acid

Cat. No.: B1416097
CAS No.: 1263078-28-9
M. Wt: 251.28 g/mol
InChI Key: FVBDPMBKPSHZGD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-N-Cbz-Aminovaleric Acid ( 1263078-28-9) is a chiral, enantiomerically enriched building block of high importance in organic synthesis and medicinal chemistry. This compound features a valeric acid (pentanoic acid) backbone with an amino group at the β-position (carbon-3) that is protected by a carbobenzoxy (Cbz) group. The Cbz protecting group is a cornerstone in synthetic strategies, particularly in peptide chemistry, as it stabilizes the amine during reactions and allows for selective deprotection, typically via palladium-catalyzed hydrogenation, under mild conditions that do not compromise the stereochemical integrity of the molecule . This makes it an invaluable intermediate for the preparation of high-purity, optically active amino alcohols and other complex targets. Its primary research applications include serving as a key chiral synthon in the design and synthesis of protease inhibitors, novel prodrugs, and other pharmaceutical compounds where the incorporation of a β-amino acid scaffold can confer resistance to proteolytic degradation and enhance metabolic stability . As a protected form of a non-canonical amino acid, it is also a valuable tool in substrate optimization studies and enzyme specificity profiling. The product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDPMBKPSHZGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-N-Cbz-Aminovaleric Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (R)-3-N-Cbz-Aminovaleric acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates a valeric acid backbone, a stereochemically defined amine at the β-position, and a crucial benzyloxycarbonyl (Cbz or Z) protecting group. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and deprotection, and its applications as a versatile building block for creating advanced peptidomimetics and other complex molecular architectures. The strategic use of the Cbz group, which offers stability and reliable removal, is central to its utility, enabling precise chemical manipulations in multi-step syntheses.

Physicochemical and Structural Properties

(R)-3-N-Cbz-Aminovaleric acid, systematically named (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid, is a non-proteinogenic amino acid. The defining features are the (R)-stereocenter at the third carbon (the β-carbon), which imparts specific conformational properties to molecules it is incorporated into, and the Cbz group, which protects the amine functionality.

The molecular formula for this compound is C13H17NO4.[1] Its molecular weight can be calculated from this formula. The core structure is derived from pentanoic acid, also known as valeric acid.[2] The unprotected parent compound, (R)-3-Aminopentanoic acid, has a molecular weight of approximately 115.13 g/mol .

Table 1: Core Properties of (R)-3-N-Cbz-Aminovaleric Acid

PropertyValueSource
IUPAC Name (3R)-3-(phenylmethoxycarbonylamino)pentanoic acidN/A
Molecular Formula C13H17NO4[1]
Molecular Weight 251.28 g/mol Calculated
CAS Number 1263078-28-9N/A
Canonical SMILES CCNC(=O)OCC1=CC=CC=C1N/A
Appearance Typically a white to off-white solidN/A

Synthesis and Purification: The Role of the Cbz Group

The synthesis of (R)-3-N-Cbz-Aminovaleric acid involves the protection of the amine group of (R)-3-Aminopentanoic acid. The choice of the benzyloxycarbonyl (Cbz) group is strategic; it was one of the first and remains one of the most reliable amine-protecting groups in organic synthesis, particularly in peptide chemistry.[3]

Causality Behind Experimental Choices: The primary function of the Cbz group is to render the amine nucleophile inert during subsequent chemical transformations, such as the activation of the carboxylic acid for amide bond formation. Its stability in both acidic and basic conditions, combined with its straightforward removal by catalytic hydrogenolysis, makes it an excellent orthogonal protecting group in complex syntheses.[4][5]

G cluster_0 Synthesis Workflow Start (R)-3-Aminopentanoic Acid Reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, Na₂CO₃) Solvent (e.g., THF/Water) Start->Reagents 1. Reaction Cbz-Protection Reaction (Schotten-Baumann Conditions) Reagents->Reaction 2. Product Crude (R)-3-N-Cbz-Aminovaleric Acid Reaction->Product 3. Purification Aqueous Work-up Extraction & Chromatography Product->Purification 4. Final Pure Product Purification->Final 5.

Figure 1: General workflow for the Cbz-protection of (R)-3-Aminopentanoic acid.
Experimental Protocol 1: Cbz-Protection of (R)-3-Aminopentanoic Acid

This protocol is a representative method based on standard Schotten-Baumann conditions.[3][6]

  • Dissolution: Dissolve (R)-3-Aminopentanoic acid (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution and stir until dissolved. The base is critical for neutralizing the HCl byproduct generated during the reaction.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 to 1.2 equivalents) dropwise to the cold, stirring solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring overnight. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Work-up and Extraction:

    • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[6]

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.[7]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization to yield the pure N-Cbz protected product.

Applications in Drug Development and Peptide Synthesis

β-amino acids are highly valuable in drug design because their incorporation into peptides creates "peptidomimetics" with enhanced properties.[8] The additional carbon in the backbone makes β-amino acid-containing peptides resistant to degradation by proteases, a major limitation of natural peptide therapeutics.[9] This increased stability leads to a longer in-vivo half-life. Furthermore, β-peptides can fold into stable secondary structures, such as helices and sheets, which can mimic the bioactive conformations of natural peptides and proteins, allowing them to act as potent receptor agonists or antagonists.[10][11]

To utilize (R)-3-N-Cbz-Aminovaleric acid in peptide synthesis, the Cbz group must be removed to liberate the free amine for coupling with the next amino acid.

Experimental Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[4] It proceeds with clean, volatile byproducts (toluene and CO₂).[3]

  • Setup: Dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a flask designed for hydrogenation.[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Causality Note: Pd/C is the catalyst of choice due to its high efficiency in cleaving the benzylic C-O bond.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the atmosphere and backfill with hydrogen (H₂) gas. Repeat this purge cycle three times to ensure an inert atmosphere.

    • Stir the mixture vigorously under a positive pressure of H₂ (often supplied by a balloon) at room temperature.[3]

  • Reaction Monitoring (Trustworthiness): The reaction progress is monitored by TLC until the starting material is fully consumed. This ensures complete deprotection before proceeding.

  • Filtration and Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Precaution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during filtration.[3]

    • Rinse the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected (R)-3-Aminopentanoic acid.

G cluster_1 Application Workflow Start (R)-3-N-Cbz-Aminovaleric Acid Deprotection Cbz Deprotection (H₂, Pd/C) Start->Deprotection 1. Intermediate Free (R)-3-Aminopentanoic Acid Deprotection->Intermediate 2. Coupling Peptide Coupling (e.g., with an activated Fmoc-amino acid) Intermediate->Coupling 3. Product β-Amino Acid Containing Peptide (Peptidomimetic) Coupling->Product 4.

Figure 2: Workflow for the use of (R)-3-N-Cbz-Aminovaleric acid in peptide synthesis.

Analytical Characterization

Confirming the identity and purity of (R)-3-N-Cbz-Aminovaleric acid is essential. Standard analytical techniques are employed for this purpose.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), protons on the valeric acid backbone, a characteristic multiplet for the chiral proton at the β-position, and aromatic protons from the benzyl group of the Cbz moiety.
¹³C NMR Resonances for the aliphatic carbons of the pentanoic acid chain, the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, and aromatic carbons.
Mass Spectrometry The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (251.28 g/mol ).
Infrared (IR) Spectroscopy Characteristic stretches for the N-H bond, C=O of the carboxylic acid, C=O of the carbamate, and aromatic C-H bonds.
Chiral HPLC A single peak to confirm high enantiomeric purity. The unprotected parent compound often shows an enantiomeric excess of ≥99.0%.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Table 3: Safety and Handling Information

AspectRecommendation
Hazards While specific data for the Cbz-derivative is limited, related aminopentanoic acids are known to cause skin and eye irritation and may cause respiratory irritation.[12] It is prudent to handle with care.
Personal Protective Equipment (PPE) Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Juaristi, E., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

  • Seebach, D., et al. (2009). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • Azzarito, V., et al. (2020). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Chemsrc. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Available at: [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]

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  • Felix, A. M., et al. (1988). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Pentanoic Acid. National Center for Biotechnology Information. Available at: [Link]

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  • ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. Available at: [Link]

  • PubChem. (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of (R)-3-N-Cbz-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling information for (R)-3-N-Cbz-Aminovaleric acid, a key building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical and Physical Identity

(R)-3-N-Cbz-Aminovaleric acid, also known as (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid, is a chiral, non-proteinogenic β-amino acid. The presence of the benzyloxycarbonyl (Cbz) protecting group is crucial for its application in multi-step organic synthesis, particularly in peptide chemistry.[] The Cbz group provides stability under neutral conditions and can be selectively removed, often through hydrogenolysis.[]

Identifier Value
IUPAC Name (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid[2]
CAS Number 1263078-28-9[2]
Molecular Formula C13H17NO4[2]
Molecular Weight 251.282 g/mol [2]
Appearance Off-white powder/solid[3]
Solubility Soluble in water[3]
Melting Point 158 - 161 °C[3]

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with (R)-3-N-Cbz-Aminovaleric acid is the foundation of its safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statement:

  • H302 - Harmful if swallowed. [2]

While the primary hazard identified is acute oral toxicity, it is prudent to treat this compound with care, as with all laboratory chemicals. The related compound, 3-Aminobenzoic acid, is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[4] Although not classified for (R)-3-N-Cbz-Aminovaleric acid, these are important potential hazards to consider.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective safety management in the laboratory follows the principle of the hierarchy of controls. This framework prioritizes the most effective control measures to minimize or eliminate exposure to hazards.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Hierarchy of Controls for Laboratory Safety
  • Elimination and Substitution: In the context of using (R)-3-N-Cbz-Aminovaleric acid as a specific building block, elimination and substitution are generally not feasible.

  • Engineering Controls: These are the primary means of controlling exposure. Always handle this compound in a well-ventilated area.[3] A laboratory fume hood is recommended, especially when manipulating the solid material, to prevent the inhalation of dust.[5] Local exhaust ventilation should be utilized to control dust dispersion.

  • Administrative Controls: These are work practices that reduce exposure. Develop and strictly follow Standard Operating Procedures (SOPs) for all work involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Good housekeeping practices, such as immediate cleanup of spills and regular decontamination of work surfaces, are essential.[6]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[7]

Personal Protective Equipment (PPE) Protocol

The appropriate selection and use of PPE are critical for preventing direct contact with (R)-3-N-Cbz-Aminovaleric acid.[8]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[9] Standard safety glasses do not provide adequate protection from splashes or dust.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[8] Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-length laboratory coat should be worn at all times.[7]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[9][10]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust.[3]

  • Wash hands thoroughly after handling.

  • Handle in a well-ventilated area, preferably a chemical fume hood.[5]

Storage:

  • Keep the container tightly closed.[3]

  • Store in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Emergency Procedures: Preparedness and Response

A proactive approach to safety includes being prepared for accidental releases.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][4] If skin irritation occurs, seek medical advice.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.

Spill Response Protocol:

For minor spills of solid (R)-3-N-Cbz-Aminovaleric acid, trained laboratory personnel can perform the cleanup.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazards Start->Assess Minor Minor Spill Assess->Minor Manageable Major Major Spill Assess->Major Unmanageable Don_PPE Don Appropriate PPE Minor->Don_PPE Evacuate Evacuate Area & Call for Help Major->Evacuate Contain Contain Spill (Prevent Dusting) Don_PPE->Contain Cleanup Clean Up with Inert Absorbent Contain->Cleanup Dispose Package Waste for Disposal Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate End End Decontaminate->End

Decision Workflow for Chemical Spill Response

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Contain and Clean: Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.[6] Sweep up the material and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the waste container.

  • Dispose: Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Considerations

All waste containing (R)-3-N-Cbz-Aminovaleric acid, including contaminated cleanup materials, must be treated as hazardous waste.[6]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all institutional and governmental regulations for the disposal of chemical waste.

Toxicological and Ecological Information

Conclusion

(R)-3-N-Cbz-Aminovaleric acid is a valuable synthetic intermediate. Its safe use is contingent upon a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.

References

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  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

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  • ACS Material. (2020). PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. UC Berkeley EH&S. [Link]

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  • University of Cincinnati. (n.d.). Advisory 7.3. UC Environmental Health & Safety. [Link]

  • ACS Publications. (2006). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Organic Process Research & Development. [Link]

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  • The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. UT Austin Environmental Health and Safety. [Link]

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Methodological & Application

Synthesis of (R)-3-N-Cbz-Aminovaleric acid from (R)-3-aminovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of (R)-3-N-Cbz-Aminovaleric Acid from (R)-3-Aminovaleric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of (R)-3-N-Cbz-Aminovaleric acid, a valuable building block in medicinal chemistry and peptide synthesis. The protocol details the N-protection of the chiral β-amino acid, (R)-3-aminovaleric acid, using benzyl chloroformate (Cbz-Cl) under modified Schotten-Baumann conditions. We delve into the mechanistic rationale behind the procedural steps, offering insights into reaction optimization, product purification, and analytical characterization. Furthermore, a troubleshooting guide is included to address common experimental challenges, ensuring a reproducible and high-yielding synthesis.

Introduction and Scientific Context

β-Amino acids are crucial structural motifs in numerous biologically active molecules, including pharmaceuticals and peptidomimetics.[1] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The stereospecific synthesis of protected β-amino acids is therefore of paramount importance.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy in organic synthesis.[2][3] Its popularity stems from its ease of introduction, the crystalline nature it often imparts to intermediates, and its remarkable stability to a wide range of reagents.[4] Crucially, the Cbz group can be removed under mild, neutral conditions via catalytic hydrogenolysis, a method orthogonal to many other common protecting groups like the acid-labile Boc or base-labile Fmoc groups.[3]

This guide provides an expert-validated protocol for the synthesis of (R)-3-N-Cbz-Aminovaleric acid. We will explore the underlying chemical principles, from the nucleophilic attack of the amine on benzyl chloroformate to the critical role of pH control in maximizing yield and preventing side reactions.

Reaction Mechanism and Core Principles

The synthesis is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base.[5][6]

Mechanism:

  • Deprotonation: The base (in this case, sodium bicarbonate) deprotonates the ammonium group of the zwitterionic (R)-3-aminovaleric acid and neutralizes the HCl byproduct formed during the reaction. This maintains the amine in its more nucleophilic free state.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (R)-3-aminovaleric acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate linkage.

Controlling the reaction pH is critical. The pH is typically maintained between 8 and 10.[4] A pH that is too low will result in a significant portion of the amine being protonated and non-nucleophilic, slowing the reaction. Conversely, a pH that is too high can accelerate the hydrolysis of the benzyl chloroformate reagent and may risk racemization of the chiral center.[4]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve (R)-3-AA & NaHCO₃ in H₂O/THF Cool 2. Cool to 0-5 °C Dissolve->Cool Add_CbzCl 3. Add Cbz-Cl Dropwise Cool->Add_CbzCl Stir 4. Stir at RT for 3-4h Add_CbzCl->Stir Wash_Ether 5. Wash with Et₂O Stir->Wash_Ether Acidify 6. Acidify to pH 2 Wash_Ether->Acidify Extract_EtOAc 7. Extract with EtOAc Acidify->Extract_EtOAc Dry_Concentrate 8. Dry & Concentrate Extract_EtOAc->Dry_Concentrate Purify 9. Recrystallize or Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Sources

(R)-3-N-Cbz-Aminovaleric acid in the synthesis of beta-lactam analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: (R)-3-N-Cbz-Aminovaleric Acid in the Synthesis of Beta-Lactam Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The β-lactam (azetidin-2-one) ring is a cornerstone of antibiotic chemotherapy, forming the structural core of penicillins, cephalosporins, carbapenems, and monobactams.[1][2] The synthesis of novel β-lactam analogs remains a high-priority area in medicinal chemistry to combat the rise of antibiotic resistance. This application note details a robust and stereocontrolled synthetic strategy for producing β-lactam analogs using (R)-3-N-Cbz-Aminovaleric acid as a chiral starting material. The use of a chiral precursor is paramount for developing enantiopure β-lactams, which is often critical for biological activity.[1] This guide provides a comprehensive overview of the synthetic workflow, detailed step-by-step protocols for key transformations, and insights into the mechanistic rationale behind the experimental design.

Introduction: The Strategic Importance of Chiral Precursors in β-Lactam Synthesis

The biological activity of β-lactam antibiotics is intrinsically linked to their three-dimensional structure. These antibiotics function by inhibiting bacterial cell wall biosynthesis, specifically by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential transpeptidases.[3][4] This inhibitory action mimics the natural substrate of the enzyme, leading to irreversible inactivation and ultimately cell lysis.[3][4]

The efficacy of this process is highly dependent on the stereochemistry of the β-lactam ring and its substituents. Therefore, asymmetric synthesis is not a luxury but a necessity. Starting with a stereochemically defined precursor like (R)-3-N-Cbz-Aminovaleric acid provides a significant strategic advantage, embedding the desired chirality from the outset and minimizing complex chiral separations or asymmetric induction steps later in the synthesis.

The Carboxybenzyl (Cbz) group serves as a robust protecting group for the amine, preventing unwanted side reactions while being stable to a wide range of reaction conditions.[] It can be reliably removed in the final stages of the synthesis via catalytic hydrogenolysis, a clean and efficient deprotection method.[][6]

Overview of the Synthetic Strategy

The overall strategy involves a multi-step sequence designed to construct the strained four-membered azetidin-2-one ring from the linear amino acid precursor. The key transformation is the ring-closing cyclization, which can be achieved through several established methods. This guide will focus on an intramolecular cyclization approach, which is often favored for its efficiency.

The general workflow is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of the starting material is converted into a more reactive species to facilitate subsequent bond formation.

  • Coupling and Functionalization: The activated acid is coupled with a suitable partner to introduce the necessary atoms for the β-lactam ring.

  • Intramolecular Cyclization: The crucial step where the four-membered ring is formed.

  • Deprotection: Removal of the Cbz protecting group to yield the final β-lactam analog or a key intermediate for further elaboration.

G

Caption: General workflow for β-lactam synthesis.

Detailed Experimental Protocols

Protocol 1: Activation and Coupling to Form the Linear Precursor

This protocol describes the conversion of (R)-3-N-Cbz-Aminovaleric acid into a linear dipeptide-like precursor, poised for cyclization. We will use a standard peptide coupling reagent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator like HOBt (Hydroxybenzotriazole) to form an amide bond with a glycine methyl ester.

Scientist's Note (Causality): The activation of the carboxylic acid to an active ester (e.g., HOBt ester) is crucial. Direct amide formation is slow and requires harsh conditions. Coupling reagents like carbodiimides facilitate this process by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the glycine ester. HOBt is added to suppress side reactions, particularly the formation of a stable N-acylurea byproduct, and to minimize racemization.

Materials & Reagents:

  • (R)-3-N-Cbz-Aminovaleric acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (R)-3-N-Cbz-Aminovaleric acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM at 0 °C, add EDC (1.2 equiv.).

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 equiv.) with DIPEA (1.2 equiv.) in DCM.

  • Add the neutralized glycine methyl ester solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude linear precursor.

  • Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

Reagent Molar Equiv. Purpose
(R)-3-N-Cbz-Aminovaleric acid1.0Chiral Starting Material
Glycine methyl ester HCl1.1C-terminal precursor
EDC1.2Coupling Agent
HOBt1.1Activator / Racemization Suppressant
DIPEA1.2Non-nucleophilic base
Protocol 2: Intramolecular Cyclization for β-Lactam Formation

The formation of the strained four-membered ring is the most challenging step.[7] One common and effective method is the Mitsunobu reaction, which facilitates an intramolecular Sₙ2 reaction. This requires the linear precursor to have a hydroxyl group β to the nitrogen. For our precursor, we will first reduce the methyl ester to a primary alcohol and then proceed with cyclization.

An alternative, more direct approach for some substrates is a base-mediated cyclization of a precursor containing a leaving group on the β-carbon of the C-terminal residue. The choice of method is highly substrate-dependent.[8]

Scientist's Note (Mechanism): The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for β-lactam formation.[1][9] Another widely used method is the ester enolate-imine cyclocondensation.[1] These methods are often used in intermolecular contexts but highlight the key strategies for forming the C3-C4 and N1-C2 bonds of the lactam ring. Our intramolecular approach focuses on forming the N1-C4 bond in the final ring-closing step.

G

Caption: Key steps in base-mediated cyclization.

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis

The final step is the removal of the Cbz protecting group to unmask the amine functionality. Catalytic hydrogenolysis is the method of choice as it is clean, high-yielding, and the byproducts (toluene and CO₂) are volatile.[6]

Scientist's Note (Causality): The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and cleaves homolytically to form reactive palladium-hydride species. The benzyl C-O bond of the Cbz group is susceptible to hydrogenolysis (cleavage by hydrogen), leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.

Materials & Reagents:

  • Protected β-Lactam Analog

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected β-lactam (1.0 equiv.) in MeOH or EtOAc in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected β-lactam analog. The product is often pure enough for subsequent steps, but can be purified further if necessary.

Parameter Condition Rationale
Catalyst10% Pd/CProvides a surface for hydrogenation
Hydrogen SourceH₂ gas (balloon)Reductive agent for C-O bond cleavage
SolventMeOH or EtOAcDissolves substrate, inert to reaction
FiltrationCelite®Safely removes fine Pd/C catalyst

Troubleshooting and Key Considerations

  • Low Cyclization Yield: The formation of the strained β-lactam ring is often in competition with intermolecular polymerization.[10] Running the cyclization reaction at high dilution (e.g., <0.01 M) can significantly favor the desired intramolecular pathway.

  • Epimerization: The stereocenter at C3 (adjacent to the carbonyl) can be susceptible to epimerization under strongly basic or acidic conditions. Use of non-nucleophilic bases and careful pH control during workup is essential.

  • Incomplete Deprotection: If hydrogenolysis stalls, the catalyst may be poisoned. Ensure the substrate is pure and the solvent is free of potential catalyst poisons (e.g., sulfur compounds). Sometimes, adding a small amount of acid (e.g., acetic acid) can facilitate the reaction, though this should be done with caution to avoid product degradation.[11]

  • Ring Opening: The β-lactam ring is strained and susceptible to nucleophilic attack, especially under harsh basic or acidic conditions.[2] Hydrolysis can be a competing reaction.[12] Ensure all workup and purification steps are performed under neutral or near-neutral conditions where possible.

Conclusion

(R)-3-N-Cbz-Aminovaleric acid is a versatile and valuable chiral building block for the stereoselective synthesis of novel β-lactam analogs. The protocols outlined in this guide provide a reliable framework for the key transformations involved, from the initial coupling to the final deprotection. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt these methods to construct a diverse library of β-lactam compounds for evaluation as potential next-generation antibiotics.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(3), 268-296. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved January 26, 2026, from [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(24), 2635–2669. Available at: [Link]

  • Sheehan, J. C., & Corey, E. J. (1953). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409. Available at: [Link]

  • Sleeman, M. C., & Schofield, C. J. (2004). Synthesis of (3S,5R)-carbapenam-3-carboxylic acid and its role in carbapenem biosynthesis and the stereoinversion problem. Organic & biomolecular chemistry, 2(15), 2108–2110. Available at: [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of molecular biology, 431(18), 3472–3486. Available at: [Link]

  • Kennedy, L., Sajjad, M., Herrera, M. A., Szieber, P., Rybacka, N., Zhao, Y., ... & Campopiano, D. J. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 127(33), 11586–11587. Available at: [Link]

  • Kamei, T., & Houghten, R. A. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(26), 5794-5809. Available at: [Link]

  • Sleeman, M. C., & Schofield, C. J. (2004). Synthesis of (3S,5R)-Carbapenam-3-carboxylic Acid and Its Role in Carbapenem Biosynthesis and the Stereoinversion Problem. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 26, 2026, from [Link]

  • Bodie, M. M., Nallamothu, N., & Townsend, C. A. (2004). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Bioorganic & medicinal chemistry letters, 14(23), 5879–5882. Available at: [Link]

  • Page, M. I. (2001). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • Brain, E. G., Eglington, A. J., Nayler, J. H. C., Pearson, M. J., & Southgate, R. (1977). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 447-452. Available at: [Link]

  • Sleeman, M. C., & Schofield, C. J. (2004). Synthesis of (3S,5R)-Carbapenam-3-carboxylic Acid and Its Role in Carbapenem Biosynthesis and the Stereoinversion Problem. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved January 26, 2026, from [Link]

  • Wang, C.-C., & Lin, C.-H. (2008). Synthesis of beta-lactams with pi electron-withdrawing substituents. Mini-Reviews in Organic Chemistry, 5(2), 147-162. Available at: [Link]

  • Ali, A. H., & Al-Masoudi, W. A. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Egyptian Journal of Chemistry, 67(11), 1-13. Available at: [Link]

  • Page, M. I. (1995). The mechanism of catalysis and the inhibition of β-lactamases. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1624. Available at: [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 63, 1-235. Available at: [Link]

  • Mechanisms in Medicine. (2011, March 29). ß-Lactams: Mechanisms of Action and Resistance [Video]. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Cbz deprotection of aminovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to our dedicated technical support center for troubleshooting the deprotection of N-Cbz-5-aminovaleric acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Incomplete Cbz Deprotection

One of the most frequent issues encountered is the incomplete removal of the carboxybenzyl (Cbz) protecting group. This can manifest as a mixture of starting material and product, leading to purification difficulties and reduced yields. Let's explore the common causes and their systematic solutions.

Question: My Cbz deprotection of 5-aminovaleric acid via catalytic hydrogenation is sluggish or has stalled. What are the likely causes and how can I resolve this?

Incomplete catalytic hydrogenation is a multifaceted problem. The key is to systematically investigate the potential points of failure in the reaction system. The most common method for Cbz deprotection is catalytic hydrogenolysis, which typically involves a palladium catalyst and a hydrogen source.[1][2]

Initial Diagnostic Workflow

Before proceeding to more complex troubleshooting, it's crucial to verify the integrity of your basic setup and reagents.

dot

cluster_start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end start Incomplete Deprotection Observed (TLC/LC-MS Analysis) catalyst Catalyst Activity Check start->catalyst Is the catalyst active? hydrogen Hydrogen Source Verification start->hydrogen Is H₂ source adequate? substrate Substrate/Solvent Purity start->substrate Are materials pure? fresh_catalyst Use Fresh Catalyst (e.g., new Pd/C, Pearlman's) catalyst->fresh_catalyst No increase_loading Increase Catalyst Loading catalyst->increase_loading Partially optimize_h2 Optimize H₂ Delivery (Purge system, check balloon) hydrogen->optimize_h2 No transfer_h Switch to Transfer Hydrogenation (e.g., Ammonium Formate) hydrogen->transfer_h Consider alternative solvent_change Change Solvent System (e.g., add Acetic Acid) substrate->solvent_change Yes, but solubility is poor purify_sm Purify Starting Material substrate->purify_sm No end Complete Deprotection fresh_catalyst->end increase_loading->end optimize_h2->end transfer_h->end solvent_change->end purify_sm->end

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

1. Catalyst Inactivity:

  • The Problem: The Palladium on carbon (Pd/C) catalyst is the workhorse for this reaction, but its activity can be compromised. Old or improperly stored catalyst may have reduced efficacy.[1] Catalyst poisoning is another major concern; trace impurities containing sulfur or phosphorus can irreversibly bind to the palladium surface, rendering it inactive.[1]

  • The Solution:

    • Always start with a fresh batch of Pd/C from a reputable supplier.

    • For more challenging deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1]

    • If catalyst poisoning is suspected, increasing the catalyst loading may overcome the issue. However, a more robust solution is to purify the starting material to remove the offending impurities.

2. Inefficient Hydrogen Source:

  • The Problem: The reaction relies on a sufficient supply of hydrogen. For reactions run under a hydrogen balloon, leaks in the system can lead to a gradual loss of pressure and stall the reaction. Inadequate purging of the reaction vessel with hydrogen can also leave behind oxygen, which can deactivate the catalyst.

  • The Solution:

    • Ensure all joints in your glassware are properly sealed.

    • Thoroughly evacuate the reaction flask and backfill with hydrogen gas at least three times before starting the reaction.[3]

    • Consider switching to catalytic transfer hydrogenation.[1][2] This method uses a hydrogen donor like ammonium formate or triethylsilane in the presence of Pd/C and can be milder and more efficient.[1]

3. Poor Substrate Solubility:

  • The Problem: For the reaction to proceed, the Cbz-protected aminovaleric acid must be soluble in the chosen solvent to access the catalyst surface.[1] If the substrate has poor solubility, the reaction rate will be significantly diminished.

  • The Solution:

    • Experiment with different solvent systems. While methanol and ethanol are common choices, co-solvents may be necessary.

    • Adding a small amount of acetic acid can improve solubility and has the added benefit of preventing product-inhibition.[1]

4. Product Inhibition:

  • The Problem: The product, 5-aminovaleric acid, contains a free amine that can coordinate to the palladium catalyst, leading to deactivation.[1][4] This is a form of product inhibition that can slow the reaction as it progresses.

  • The Solution:

    • Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product's amine group.[1] This prevents its coordination to the palladium catalyst, thereby maintaining catalytic activity.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 10% Pd/C, 5-10 mol%Use fresh catalyst; switch to 20% Pd(OH)₂/CEnsures high catalytic activity and overcomes potential deactivation.[1]
Hydrogen Source H₂ balloon (1 atm)Purge system 3x; switch to transfer hydrogenation (e.g., ammonium formate)Removes oxygen and ensures sufficient hydrogen supply; transfer hydrogenation can be more efficient.[1][3]
Solvent Methanol or EthanolAdd acetic acid (5-10% v/v); use a co-solvent (e.g., THF)Improves substrate solubility and prevents product inhibition by protonating the product amine.[1]
Temperature Room TemperatureIncrease to 40-60 °CCan increase reaction rate, but monitor for side reactions.[5]

Frequently Asked Questions (FAQs)

Question: How do I effectively monitor the progress of my Cbz deprotection?

Answer: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[3][6]

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is a good starting point. You may need to add a small amount of acetic acid or ammonia to the mobile phase to get well-defined spots.

  • Visualization: The Cbz-protected starting material is UV active due to the benzene ring. The product, 5-aminovaleric acid, is not UV active but can be visualized by staining with ninhydrin, which reacts with the primary amine to produce a characteristic purple spot.

Question: I have other reducible functional groups in my molecule. How can I selectively remove the Cbz group?

Answer: Standard catalytic hydrogenation with Pd/C and H₂ can reduce other sensitive groups like double bonds or nitro groups.[1] For selective Cbz removal, consider these alternatives:

  • Catalytic Transfer Hydrogenation: This method is often milder and can provide better chemoselectivity.[1]

  • Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can cleave the Cbz group.[2] However, this method is harsh and may not be suitable for all substrates.

  • Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide offers a nucleophilic approach that is compatible with many sensitive functionalities.[1][7]

Question: What is a standard workup procedure for a Cbz deprotection by catalytic hydrogenation?

Answer:

  • Catalyst Filtration: Upon reaction completion (as determined by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.[3]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.[3] The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[3]

  • Purification: The resulting crude 5-aminovaleric acid can often be used without further purification. If necessary, it can be purified by recrystallization or ion-exchange chromatography.

Experimental Protocols

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected 5-aminovaleric acid (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[3]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation
  • Setup: In a round-bottom flask, dissolve the Cbz-protected 5-aminovaleric acid (1.0 equivalent) in methanol.

  • Reagent Addition: Add ammonium formate (5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter through Celite® and concentrate the filtrate. The ammonium formate salts can often be removed by co-evaporation with a suitable solvent or by a simple aqueous workup.

References

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Organic Chemistry. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR crystallography of amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[2]arenes derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

Sources

Optimizing reaction conditions for high yield of (R)-3-N-Cbz-Aminovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-N-Cbz-Aminovaleric Acid Synthesis

Welcome to the dedicated technical support guide for the synthesis of (R)-3-N-Cbz-Aminovaleric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable chiral building block. We understand that achieving high yield and enantiopurity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate the common challenges associated with the N-protection of 3-aminovaleric acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the underlying principles of the Cbz protection of (R)-3-aminovaleric acid. Understanding these concepts is the first step toward optimizing your reaction conditions.

Q1: Why is precise pH control so critical during the Cbz protection reaction?

A1: Precise pH control, typically maintaining the range of 8-10, is a balancing act crucial for success.[1]

  • Below pH 8: The concentration of the free, nucleophilic amine form of (R)-3-aminovaleric acid is too low. The amine exists predominantly in its protonated, non-nucleophilic ammonium salt form (R-NH3+), which will not react with the benzyl chloroformate (Cbz-Cl). This leads to a stalled or incomplete reaction.

  • Above pH 10: While a higher pH ensures the amine is deprotonated, it introduces two significant risks:

    • Racemization: The chiral center at the 3-position can be susceptible to epimerization under strongly basic conditions, compromising the enantiopurity of your final product.[1]

    • Reagent Decomposition: Benzyl chloroformate is an activated acylating agent that readily hydrolyzes under highly alkaline conditions. This consumes your reagent and reduces the overall yield.[1]

Q2: What are the pros and cons of different bases for this reaction?

A2: The choice of base directly impacts pH control, solubility, and work-up.

  • Inorganic Bases (e.g., Na₂CO₃, NaHCO₃, K₂CO₃): These are cost-effective and easy to remove during aqueous work-up. A mixed buffer system, such as a 2:1 ratio of Na₂CO₃ to NaHCO₃, is particularly effective at maintaining the pH within the optimal 8-10 range throughout the reaction.[1] This is our recommended choice for robust, scalable reactions.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used in anhydrous organic solvents. However, for this specific substrate, they can complicate purification as their hydrochloride salts may be soluble in the organic phase. DIPEA is a non-nucleophilic base that can be useful if side reactions with the base are a concern, though this is less common for this substrate.[2]

Q3: Can I use a reagent other than benzyl chloroformate (Cbz-Cl)?

A3: Yes, other reagents can introduce the Cbz group, though Cbz-Cl is the most common and cost-effective.[1] Alternatives like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) are less reactive and may require longer reaction times or heating, but they are also less sensitive to moisture and can sometimes provide cleaner reactions with fewer by-products.[3] For most applications, optimizing the reaction with Cbz-Cl is the most practical approach.

Q4: Why is the reaction typically started at a low temperature (0-5 °C)?

A4: The reaction between the amine and Cbz-Cl is exothermic. Starting at a low temperature serves two primary purposes:

  • Safety and Control: It allows for controlled dissipation of the heat generated upon the addition of the highly reactive Cbz-Cl, preventing a runaway reaction.

  • Minimizing Side Reactions: It reduces the rate of potential side reactions, including the hydrolysis of Cbz-Cl and any potential racemization, especially during the initial phase when reagent concentrations are highest.[2][4] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Troubleshooting Guide

Encountering issues is a normal part of chemical synthesis. This guide will help you diagnose and solve common problems.

Problem Potential Cause(s) Suggested Solution & Scientific Rationale
Low or No Conversion 1. Incorrect pH: Starting material amine is protonated and non-nucleophilic.Solution: Monitor the pH of the aqueous layer before and during Cbz-Cl addition. Ensure it is stable between 8 and 10. Rationale: The amine must be in its free base form (R-NH₂) to act as an effective nucleophile.[2]
2. Poor Reagent Quality: Cbz-Cl has hydrolyzed due to improper storage.Solution: Use freshly opened or properly stored Cbz-Cl. Consider verifying its purity via IR (look for the characteristic acyl chloride peak) or NMR spectroscopy.[2] Rationale: Cbz-Cl is highly moisture-sensitive. Hydrolysis converts it to benzyl alcohol and HCl, which are unreactive.
3. Inadequate Mixing: In a biphasic system, poor mixing leads to a low interfacial area, slowing the reaction.Solution: Ensure vigorous stirring throughout the reaction. Rationale: Efficient mass transfer between the aqueous and organic phases is essential for the reactants to interact.
Low Yield with By-products 1. pH Too High: Cbz-Cl is hydrolyzing faster than it reacts with the amine.Solution: Lower the pH to the 8-9 range using a buffer system (e.g., Na₂CO₃/NaHCO₃). Add Cbz-Cl slowly and maintain a low temperature (0-5 °C) during addition.[1] Rationale: This minimizes the rate of the competing hydrolysis side reaction.
2. Over-reaction: This is rare for this substrate but possible under harsh conditions.Solution: Use a stoichiometric amount of Cbz-Cl (e.g., 1.05-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.[2] Rationale: Using a large excess of the acylating agent can lead to undesired side reactions.
Product is an Oil / Fails to Crystallize 1. Impurities Present: Presence of unreacted starting materials, benzyl alcohol (from Cbz-Cl hydrolysis), or other salts.Solution: Perform a thorough aqueous work-up. Wash the organic layer with a mild acid (e.g., 1 M HCl) to remove any unreacted amine, followed by brine. Ensure the product is fully protonated during acidification for precipitation. Rationale: Impurities act as a eutectic contaminant, disrupting the crystal lattice formation. Benzyl alcohol is a common impurity that can be removed with careful extraction.[3][4]
2. Incorrect pH during Precipitation: The product is not fully protonated and remains partially in its salt form, which is more water-soluble.Solution: After the reaction, carefully acidify the aqueous layer with 1 M HCl to pH ~2. Check with pH paper. Rationale: The carboxylic acid must be fully protonated (-COOH) to become less water-soluble and precipitate or be extracted effectively into an organic solvent.[4]
Loss of Enantiopurity 1. Reaction pH Too High: The α-proton to the carboxylate group can be abstracted under strongly basic conditions.Solution: Strictly maintain the reaction pH below 10. The Na₂CO₃/NaHCO₃ buffer system is ideal for this.[1] Rationale: Maintaining a moderately basic pH minimizes the risk of epimerization at the chiral center.
2. Aggressive Work-up: Exposure to very high or low pH for extended periods, especially at elevated temperatures.Solution: Perform all work-up and purification steps at room temperature or below. Do not let the reaction mixture sit for prolonged periods under strongly acidic or basic conditions. Rationale: Chemical stability, including chiral integrity, can be compromised by harsh conditions.

Visual Workflow and Troubleshooting Logic

To better illustrate the process, the following diagrams outline the general synthesis workflow and a decision tree for troubleshooting.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (R)-3-Aminovaleric Acid in Aqueous Base (pH 8-10) B Cool to 0-5 °C A->B C Slowly Add Benzyl Chloroformate B->C D Stir Vigorously (Allow to warm to RT, 2-4h) C->D E Monitor by TLC/LC-MS D->E F Wash with Ether (remove excess Cbz-Cl) E->F G Acidify Aqueous Layer to pH 2 with 1M HCl F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Recrystallize I->J

Caption: General workflow for the synthesis of (R)-3-N-Cbz-Aminovaleric acid.

TroubleshootingTree Start Unsatisfactory Result (Low Yield / Purity) P1 P1 Start->P1 Is starting material consumed? S1_No Problem: Incomplete Reaction P1->S1_No No P2 Is product clean by crude NMR/TLC? P1->P2 Yes C1a Reaction pH (ensure 8-10) S1_No->C1a Check C1b Cbz-Cl Quality (use fresh reagent) S1_No->C1b Check C1c Reaction Time/Temp (allow warming to RT) S1_No->C1c Check S2_No Problem: Side Reactions P2->S2_No No S2_Yes Problem: Purification/Work-up P2->S2_Yes Yes C2a pH was not > 10 (prevents Cbz-Cl hydrolysis) S2_No->C2a Verify C2b Stoichiometry (use 1.05-1.1 eq Cbz-Cl) S2_No->C2b Verify C3a Acidification to pH 2 (for full precipitation) S2_Yes->C3a Ensure C3b Thorough Extraction (to remove by-products) S2_Yes->C3b Ensure C3c Recrystallization Solvent S2_Yes->C3c Optimize

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol has been validated to provide a high yield of (R)-3-N-Cbz-Aminovaleric acid with excellent purity.

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
(R)-3-Aminovaleric Acid 1.0 equivalentStarting material
Sodium Carbonate (Na₂CO₃) 2.0 equivalentsPrimary base to achieve target pH
Sodium Bicarbonate (NaHCO₃) 1.0 equivalentBuffer to stabilize pH in the optimal range
Benzyl Chloroformate 1.1 equivalentsAcylating agent; slight excess ensures full conversion
Solvent System Water & Dioxane (or THF)Biphasic system to dissolve both the amino acid salt and Cbz-Cl
Temperature 0 °C to Room TemperatureControls initial exotherm and drives reaction to completion
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; monitor by TLC

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminovaleric acid (1.0 eq) in a pre-prepared aqueous solution of sodium carbonate (2.0 eq) and sodium bicarbonate (1.0 eq). A solvent like dioxane or THF can be added to aid solubility if needed, creating a 2:1 water:organic solvent mixture.

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like 10% methanol in dichloromethane with 1% acetic acid. The product should have a lower Rf than the starting amine.

  • Initial Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of organic solvent used) to remove any unreacted benzyl chloroformate and benzyl alcohol by-product. Discard the organic (ether) layers.

  • Acidification and Extraction: Cool the remaining aqueous layer in an ice bath. Carefully acidify to pH 2 by slowly adding 1 M HCl while stirring. A white precipitate of the product should form. Extract the product from the acidified mixture with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the ethyl acetate layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is typically a white solid or a thick oil.[4]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford pure (R)-3-N-Cbz-Aminovaleric acid as a white crystalline solid.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Cbz-Deprotection by Hydrogenolysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for troubleshooting catalytic hydrogenolysis of Carboxybenzyl (Cbz)-protected amino acids. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this critical deprotection step. As a widely used, mild, and effective method, successful Cbz removal is paramount in peptide synthesis and drug development. However, the reaction's reliance on a palladium catalyst makes it susceptible to poisoning, leading to stalled reactions, low yields, and complex purification challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and prevent catalyst deactivation.

Section 1: My Cbz deprotection has stalled. How do I diagnose the problem?

This is the most common issue encountered. A systematic approach is crucial to differentiate between suboptimal conditions and true catalyst poisoning.

Q1: My reaction started but then stopped, or is extremely sluggish. What is the first thing I should check?

A: Before suspecting catalyst poisoning, verify your fundamental reaction parameters. Ensure your hydrogen supply is adequate and that the reaction vessel is properly sealed and purged. Inefficient stirring can also limit the three-phase contact (solid catalyst, liquid substrate solution, gaseous hydrogen), leading to poor reaction rates.

A simple and highly effective initial diagnostic is to add a second, fresh portion of the catalyst to the reaction mixture.

  • If the reaction restarts promptly: This indicates that the initial catalyst charge was deactivated. The problem is likely a poison present in a quantity sufficient to deactivate the first catalyst charge but not the second. The reaction can likely be driven to completion by adding more catalyst, but this points to an underlying issue with substrate or solvent purity.

  • If the reaction does not restart (or restarts very briefly): This strongly suggests the presence of a potent catalyst poison in your substrate, solvent, or reagents that is rapidly deactivating the fresh catalyst. In this case, adding more catalyst is wasteful, and you must identify and remove the source of the poison.

Here is a logical workflow to follow when your reaction stalls:

G start Reaction Stalled or Incomplete Conversion check_params Are H2 supply, pressure, and stirring optimal? start->check_params fix_params ACTION: Correct setup. Ensure vigorous stirring and proper H2 delivery. check_params->fix_params No add_catalyst DIAGNOSTIC: Add a fresh portion of Pd/C catalyst. Does the reaction restart? check_params->add_catalyst Yes fix_params->add_catalyst reaction_restarts CONCLUSION: Initial catalyst was deactivated. Sub-stoichiometric poison likely present. add_catalyst->reaction_restarts Yes reaction_stalled CONCLUSION: Potent catalyst poison present in substrate or solvent. add_catalyst->reaction_stalled No proceed_with_caution ACTION: Proceed to completion (may require more catalyst). PLAN: Purify starting materials for future batches. reaction_restarts->proceed_with_caution investigate_poison ACTION: Stop reaction. Filter catalyst. Investigate poison source. reaction_stalled->investigate_poison G cluster_cycle Normal Catalytic Cycle Pd Pd(0) Active Site PdH Activated Pd-H Species Pd->PdH 1. H₂ Adsorption & Dissociation SubstrateComplex Substrate-Catalyst Complex PdH->SubstrateComplex 2. Cbz-Amino Acid Coordination Products Products Released: Deprotected Amine, Toluene, CO2 SubstrateComplex->Products 3. Hydrogenolysis & Decarboxylation Products->Pd 4. Catalyst Regeneration Poison Poison (e.g., R-SH, Pyridine) Poison->Pd Strong, Irreversible Adsorption PoisonedCatalyst Poisoned Catalyst (Inactive Pd-Poison Complex)

Caption: Mechanism of catalyst poisoning interrupting the hydrogenolysis cycle.

Section 3: Proactive & Reactive Solutions: Protocols and Best Practices

Once poisoning is suspected, the goal is to remove the poison and salvage the material. For future runs, the goal is prevention.

Q4: I've confirmed a poison is present. How can I purify my Cbz-protected amino acid before the reaction?

A: Pre-treatment of your starting material is the most robust way to ensure a successful reaction. Treatment with activated carbon is a highly effective method for removing many common organic poisons, particularly sulfur-containing species.

  • Dissolution: Dissolve the Cbz-protected amino acid in a suitable organic solvent (e.g., Ethyl Acetate, Methanol, THF) at a concentration of approximately 50-100 mg/mL.

  • Carbon Treatment: Add 10-20% w/w of high-purity, sulfur-free activated carbon to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the activated carbon. Be thorough, as residual carbon fines can be difficult to remove later.

  • Solvent Removal: Concentrate the filtrate in vacuo to recover the purified starting material.

  • Proceed with Hydrogenolysis: Use the purified substrate in your standard hydrogenolysis procedure.

Q5: Are there any additives that can help overcome poisoning during the reaction?

A: While not a universal solution, in cases of suspected poisoning by basic nitrogen-containing heterocycles (like pyridine), the addition of a stoichiometric amount of a mild acid (e.g., acetic acid) can sometimes help. The acid protonates the basic nitrogen, preventing it from coordinating to the palladium catalyst. This is often a standard practice in many Cbz deprotection protocols for this very reason. [1]However, this will not be effective against sulfur-based poisons.

Section 4: Catalyst Regeneration and Advanced Diagnostics

Q6: My expensive palladium catalyst is poisoned. Can it be regenerated?

A: Regeneration of poisoned palladium catalysts can be challenging and is often not fully effective, especially in cases of severe sulfur or heavy metal poisoning. [2][3]Mild deactivation from adsorbed organic materials can sometimes be reversed by washing the filtered catalyst.

  • Filtration: Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium surface.

  • Solvent Washes: Wash the catalyst cake sequentially with several portions of the reaction solvent (e.g., ethanol), followed by washes with deionized water, and finally with a volatile organic solvent like acetone or ethyl acetate to facilitate drying.

  • Drying: Dry the catalyst thoroughly under high vacuum.

  • Testing: Test the activity of the washed catalyst on a small scale with a known clean substrate.

Note: For irreversible poisoning by sulfur, regeneration is often not practical in a standard lab setting and may require harsh oxidative treatments that can alter the catalyst's morphology and activity. [4]

Q7: We are facing persistent poisoning issues in a critical process. What advanced methods can identify the poison?

A: When troubleshooting in a development or manufacturing setting, identifying the specific poison is critical. Several analytical techniques can be employed by specialized laboratories:

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): This technique can detect and quantify trace levels of metallic poisons (Pb, Hg, As) or elements like phosphorus on the catalyst surface after digestion. [5]* X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical state of elements on the catalyst surface, providing direct evidence of poisons like sulfur or halides. [6]* Combustion Analysis: This method can determine the total sulfur and carbon content on a used catalyst, which can be compared to a fresh sample to diagnose fouling by sulfur or carbonaceous deposits (coking). [5] By implementing these diagnostic, preventative, and troubleshooting strategies, you can significantly improve the reliability and success rate of your Cbz-deprotection reactions, saving valuable time and materials in your research and development workflows.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Deckwer, M. (2001). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved from [Link]

  • NOVA Molecular Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Török, B., et al. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How to remove CBz of a compound?. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (R)-3-N-Cbz-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-N-Cbz-Aminovaleric acid is a chiral building block of significant interest in pharmaceutical development. Its precise and accurate quantification is critical for ensuring the stereochemical purity and efficacy of active pharmaceutical ingredients (APIs). The primary analytical challenge lies in its chiral nature, requiring methodologies that can distinguish it from its (S)-enantiomer and other positional isomers. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of (R)-3-N-Cbz-Aminovaleric acid, with a focus on providing actionable insights for methods development and validation.

The Core Analytical Challenge: Chirality and Isomerism

The analysis of (R)-3-N-Cbz-Aminovaleric acid is complicated by the existence of its enantiomer, (S)-3-N-Cbz-Aminovaleric acid, and other isomers such as 2-, 4-, and 5-N-Cbz-Aminovaleric acids. As enantiomers possess identical physical and chemical properties in an achiral environment, their separation is a primary hurdle. Mass spectrometry alone cannot differentiate between enantiomers, necessitating a hyphenated approach with a chiral separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For the sensitive and selective analysis of (R)-3-N-Cbz-Aminovaleric acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This is due to its ability to couple powerful chromatographic separation with highly specific and sensitive mass detection.

Chromatographic Separation: The Key to Enantioselectivity

The success of the LC-MS/MS analysis hinges on the effective chiral separation of the enantiomers. This is typically achieved using Chiral Stationary Phases (CSPs).

  • Expert Insight: The choice of CSP is critical. For N-protected amino acids like (R)-3-N-Cbz-Aminovaleric acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acid enantiomers.[1] These columns possess ionic groups and are compatible with a wide range of mobile phases suitable for mass spectrometry.[1][2]

Mass Spectrometric Detection: Sensitivity and Confirmation
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the most common and effective ionization technique for this class of compounds. The carboxylic acid and the carbamate group are readily protonated, leading to a strong [M+H]+ signal.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis: MS/MS provides an additional layer of specificity and is crucial for confident identification and quantification. Collision-Induced Dissociation (CID) of the protonated molecule will yield characteristic fragment ions.

    • Expected Fragmentation: The fragmentation of N-Cbz protected amino acids is well-understood. Key fragmentation pathways include the loss of the Cbz protecting group and cleavages within the valeric acid backbone. Common fragment ions for protonated amino acids include losses of water, ammonia, and carbon monoxide.[3][4]

Workflow for LC-MS/MS Method Development

Caption: A stepwise workflow for developing a robust LC-MS/MS method.

Detailed Experimental Protocol: LC-MS/MS Analysis
  • Standard Preparation: Prepare stock solutions of (R)-3-N-Cbz-Aminovaleric acid and its (S)-enantiomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare serial dilutions for calibration curves.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based chiral column).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting point would be a shallow gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 25-40 °C (temperature can influence chiral resolution).

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion ([M+H]+) and optimize collision energy to identify 2-3 specific product ions for quantification and confirmation.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the premier technique, other methods can be employed depending on the specific analytical need, available instrumentation, and budget.

Technique Principle Advantages Disadvantages
LC-MS/MS Chiral HPLC separation followed by mass spectrometric detection.[5]High sensitivity and selectivity, structural confirmation.Higher cost, more complex instrumentation.
HPLC-UV Chiral HPLC separation with UV detection.[6]Lower cost, simpler instrumentation, widely available.Lower sensitivity and selectivity compared to MS, potential for matrix interference.[7]
GC-MS Gas chromatographic separation with mass spectrometric detection.[8]High chromatographic efficiency, provides structural information.Requires derivatization to increase volatility, which adds a step and potential for side reactions.[9]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[10]High separation efficiency, low sample and reagent consumption.Lower sensitivity, can be less robust than HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Caveats

GC-MS can be a powerful tool for amino acid analysis, but it requires the analyte to be volatile.[11] Since (R)-3-N-Cbz-Aminovaleric acid is not sufficiently volatile, a derivatization step is mandatory.

  • Derivatization: The most common approach is silylation, which converts the polar -COOH and -NH- groups into less polar and more volatile silyl ethers and amides.

  • Expert Insight: While GC-MS can offer excellent chromatographic resolution, the derivatization step can be a source of variability and may not be suitable for high-throughput applications.[9] The stability of the derivatives should also be carefully evaluated.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Option

For routine analysis where the highest sensitivity is not required, HPLC-UV can be a suitable alternative. The Cbz group provides a strong chromophore, allowing for sensitive UV detection.

  • Methodology: The chromatographic separation would be identical to the LC-MS/MS method, utilizing a chiral stationary phase. Detection would be performed at the UV absorbance maximum of the Cbz group (around 254 nm).

  • Limitations: HPLC-UV lacks the specificity of mass spectrometry.[7] Co-eluting impurities with similar UV spectra can interfere with quantification.

Data Interpretation and Visualization

Fragmentation Pathway of (R)-3-N-Cbz-Aminovaleric Acid

fragmentation_pathway parent [M+H]+ frag1 [M+H - C7H7]+ Loss of Benzyl parent->frag1 CID frag2 [M+H - C8H8O2]+ Loss of Cbz group parent->frag2 CID frag3 [M+H - H2O]+ Loss of Water parent->frag3 CID frag4 [M+H - COOH]+ Loss of Carboxyl parent->frag4 CID

Caption: Proposed fragmentation of protonated (R)-3-N-Cbz-Aminovaleric acid.

Conclusion and Recommendations

The choice of analytical technique for (R)-3-N-Cbz-Aminovaleric acid depends on the specific requirements of the analysis.

  • For highest sensitivity, selectivity, and regulatory compliance, LC-MS/MS is the unequivocal choice. Its ability to combine chiral separation with specific mass detection provides the most reliable data.

  • HPLC-UV offers a cost-effective alternative for routine quality control where high sensitivity is not paramount and the sample matrix is relatively clean.

  • GC-MS should be considered if LC instrumentation is unavailable, but the challenges associated with derivatization must be carefully managed.

By understanding the principles, advantages, and limitations of each technique, researchers can select and develop the most appropriate method for their specific needs, ensuring the generation of high-quality, reliable data for this critical pharmaceutical intermediate.

References

  • Farcas, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4587. Available from: [Link]

  • Boughton, B. A., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Molecules, 26(24), 7578. Available from: [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7859-7869. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838-855. Available from: [Link]

  • Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: Amino Acid Analysis. Methods in Molecular Biology, vol 1593. Humana Press, New York, NY. Available from: [Link]

  • Aydemir, T. B., et al. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Heliyon, 10(18), e30206. Available from: [Link]

  • Wittmann, C. (2007). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and Bioengineering, 97(4), 934-951. Available from: [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Available from: [Link]

  • RSC Publishing. (2024). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and.... Available from: [Link]

  • McIntosh, O., et al. STABLE NITROGEN ISOTOPE ANALYSIS OF AMINO ACID ENANTIOMERS BY ORBITRAP MASS SPECTROMETRY: APPLICATION FOR THE BENNU SAMPLES. Available from: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Lee, Y. J., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 24(10), 1548-1556. Available from: [Link]

  • ResearchGate. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Available from: [Link]

  • ResearchGate. LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Available from: [Link]

  • D'Aco, K., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. Available from: [Link]

  • Loewen, M. C., et al. (2000). Method for Estimating the Isotopic Distributions of Metabolically Labeled Proteins by MALDI-TOFMS: Application to NMR. Analytical Chemistry, 72(8), 1795-1800. Available from: [Link]

  • ResearchGate. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Available from: [Link]

  • Mascot. Peptide fragmentation. Available from: [Link]

  • Knipp, B., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography A, 1704, 464161. Available from: [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • ResearchGate. The purity of the C 3 + material established by amino acid analysis. Available from: [Link]

  • Chromatography Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available from: [Link]

  • Mtoz Biolabs. GC-MS Amino Acid Analysis. Available from: [Link]

  • Baqai, F. T., & Beg, A. E. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 51-56.
  • ResearchGate. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Available from: [Link]

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A Spectroscopic Guide to Differentiating Enantiomers: The Case of (R)- and (S)-3-N-Cbz-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-3-N-Cbz-Aminovaleric acid, offering insights into the principles and practical application of key analytical techniques for chiral discrimination. As a Senior Application Scientist, the following methodologies are presented not just as protocols, but as a logical framework for robust enantiomeric characterization, grounded in fundamental principles and supported by experimental evidence from analogous systems.

The Imperative of Chiral Purity in Drug Development

The carboxybenzyl (Cbz) protecting group is a cornerstone in peptide synthesis and the development of peptidomimetic drugs, valued for its stability and straightforward removal. 3-Aminovaleric acid, a beta-amino acid, is an important building block in the synthesis of various biologically active molecules. The chirality at the C3 position of 3-N-Cbz-Aminovaleric acid dictates its spatial orientation and, consequently, its interaction with chiral biological targets such as enzymes and receptors. Therefore, the ability to confirm the absolute configuration and enantiomeric purity of (R)- and (S)-3-N-Cbz-Aminovaleric acid is paramount in ensuring the desired therapeutic effect and avoiding potential off-target effects of the unintended enantiomer.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) for the unambiguous differentiation of these enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Inducing Diastereomeric Environments

In a standard achiral solvent, the NMR spectra of (R)- and (S)-3-N-Cbz-Aminovaleric acid are identical. This is because the magnetic environments of corresponding protons and carbons in each enantiomer are equivalent. To differentiate them, it is necessary to introduce a chiral environment that induces diastereomeric interactions, leading to distinct chemical shifts for the two enantiomers. This can be achieved through the use of a chiral solvating agent (CSA).

Expected ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of both enantiomers in an achiral solvent like CDCl₃ are expected to show characteristic signals for the ethyl group, the methylene groups of the valeric acid backbone, the methine proton at the chiral center, the benzylic protons of the Cbz group, and the aromatic protons.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ethyl-CH₃~0.9~10
Ethyl-CH₂~1.5~29
CH₂-COOH~2.5~40
CH-NH~4.1~50
O-CH₂-Ph~5.1~67
Aromatic-CH~7.3~128
C=O (Carboxylic Acid)-~177
C=O (Carbamate)-~156

Note: These are approximate chemical shifts and can vary based on solvent and concentration.

Chiral Discrimination with a Chiral Solvating Agent

Upon the addition of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, the enantiomers of 3-N-Cbz-Aminovaleric acid will form transient diastereomeric complexes. These complexes will have different energies and geometries, resulting in the splitting of NMR signals for protons and carbons near the chiral center. The magnitude of this splitting (Δδ) is dependent on the strength of the interaction between the analyte and the CSA, the concentration of the CSA, and the temperature.

Expected Observations: The most significant splitting is anticipated for the methine proton (CH-NH) at the chiral center and the adjacent methylene protons. For instance, the single multiplet for the CH-NH proton in the racemate will resolve into two distinct multiplets, one for the (R)-enantiomer and one for the (S)-enantiomer. The integration of these signals can be used to determine the enantiomeric excess (e.e.) of the sample.

Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-N-Cbz-Aminovaleric acid sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Equilibration: Gently mix the sample and allow it to equilibrate for a few minutes.

  • Acquisition of Chiral Spectrum: Acquire another ¹H NMR spectrum. Compare the signals, particularly around the chiral center, to the initial spectrum to observe any splitting.

  • Data Analysis: Integrate the separated signals corresponding to each enantiomer to calculate the enantiomeric ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Dissolve Acquire_Baseline Acquire Baseline Spectrum Solvent->Acquire_Baseline Add_CSA Add Chiral Solvating Agent Acquire_Baseline->Add_CSA Acquire_Chiral Acquire Chiral Spectrum Add_CSA->Acquire_Chiral Analyze Analyze Data (Splitting, Integration) Acquire_Chiral->Analyze Result Result Analyze->Result Enantiomeric Ratio

Caption: Workflow for NMR-based chiral discrimination.

Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Chiral Vibrations

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner. This results in VCD spectra that are mirror images of each other, making it a powerful tool for absolute configuration determination.

Expected IR and VCD Spectra

The infrared (IR) spectra of (R)- and (S)-3-N-Cbz-Aminovaleric acid will be identical, displaying characteristic absorption bands for the functional groups present.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide)Stretching~3300
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Carboxylic Acid)Stretching~1710
C=O (Carbamate)Stretching~1690
C=C (Aromatic)Stretching1600, 1450

In contrast to the identical IR spectra, the VCD spectra of the (R) and (S) enantiomers are expected to be mirror images. For every positive band in the spectrum of the (R)-enantiomer, a negative band of equal magnitude will be observed at the same frequency for the (S)-enantiomer, and vice versa. The VCD signals in the amide I and II regions, as well as those associated with the chiral center and the carboxylic acid group, are expected to be particularly informative for distinguishing the enantiomers.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of the 3-N-Cbz-Aminovaleric acid enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Cell Assembly: Transfer the solution to a VCD cell with an appropriate path length (typically 100-200 µm).

  • Instrument Setup: Place the cell in the VCD spectrometer.

  • Data Acquisition: Collect the VCD and IR spectra over the desired spectral range (e.g., 2000-1000 cm⁻¹). The acquisition time may range from 30 minutes to several hours to achieve a good signal-to-noise ratio.

  • Solvent Subtraction: Acquire a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.

  • Comparison: Overlay the VCD spectra of the (R) and (S) enantiomers to confirm their mirror-image relationship.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prepare_Solution Prepare Sample Solution Fill_Cell Fill VCD Cell Prepare_Solution->Fill_Cell Acquire_Sample Acquire Sample Spectrum Fill_Cell->Acquire_Sample Acquire_Solvent Acquire Solvent Spectrum Fill_Cell->Acquire_Solvent Subtract_Solvent Subtract Solvent Spectrum Acquire_Sample->Subtract_Solvent Acquire_Solvent->Subtract_Solvent Compare_Spectra Compare Enantiomer Spectra Subtract_Solvent->Compare_Spectra Result Result Compare_Spectra->Result Mirror-Image Spectra

Caption: Workflow for VCD spectroscopic analysis.

Electronic Circular Dichroism (ECD) Spectroscopy: A Probe of Chiral Chromophores

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[2] This technique is particularly sensitive to the chiral environment of chromophores. In 3-N-Cbz-Aminovaleric acid, the Cbz group, with its aromatic ring, serves as the primary chromophore. The interaction of this chromophore with the chiral center gives rise to a characteristic ECD spectrum.

Expected ECD Spectra

The UV-Vis absorption spectra of both (R)- and (S)-3-N-Cbz-Aminovaleric acid will be identical, showing absorption bands characteristic of the phenyl group in the Cbz moiety, typically around 260 nm.

Similar to VCD, the ECD spectra of the (R) and (S) enantiomers are expected to be mirror images of each other. The Cotton effects (positive or negative peaks) in the ECD spectrum are directly related to the absolute configuration of the molecule. The sign and magnitude of these Cotton effects can be predicted using computational methods, such as time-dependent density functional theory (TD-DFT), to definitively assign the absolute configuration.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the 3-N-Cbz-Aminovaleric acid enantiomer in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1 mg/mL.

  • Cuvette Filling: Fill a quartz cuvette with the sample solution.

  • Instrument Setup: Place the cuvette in the ECD spectropolarimeter.

  • Data Acquisition: Scan the sample over the appropriate wavelength range (e.g., 300-200 nm).

  • Solvent Baseline: Record a spectrum of the pure solvent in the same cuvette and subtract it from the sample spectrum.

  • Comparison: Overlay the ECD spectra of the (R) and (S) enantiomers to confirm their mirror-image relationship.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prepare_Solution Prepare Dilute Solution Fill_Cuvette Fill Quartz Cuvette Prepare_Solution->Fill_Cuvette Acquire_Sample Acquire Sample Spectrum Fill_Cuvette->Acquire_Sample Acquire_Solvent Acquire Solvent Baseline Fill_Cuvette->Acquire_Solvent Subtract_Baseline Subtract Solvent Baseline Acquire_Sample->Subtract_Baseline Acquire_Solvent->Subtract_Baseline Compare_Spectra Compare Enantiomer Spectra Subtract_Baseline->Compare_Spectra Result Result Compare_Spectra->Result Mirror-Image Cotton Effects

Caption: Workflow for ECD spectroscopic analysis.

Conclusion: A Multi-faceted Approach to Chiral Confirmation

The spectroscopic comparison of (R)- and (S)-3-N-Cbz-Aminovaleric acid demonstrates that a combination of analytical techniques provides the most robust and reliable characterization of enantiomers. While standard NMR and IR are blind to chirality, their chiroptical counterparts, VCD and ECD, offer definitive and visually intuitive confirmation of enantiomeric identity through their mirror-image spectra. Furthermore, NMR in a chiral environment provides a powerful method for both qualitative identification and quantitative determination of enantiomeric purity.

For researchers in drug development and chiral synthesis, the application of these spectroscopic methods is indispensable. They provide the necessary tools to ensure the stereochemical integrity of their molecules, a critical factor in the development of safe and effective pharmaceuticals. The principles and protocols outlined in this guide serve as a practical framework for the successful spectroscopic differentiation of not only the enantiomers of 3-N-Cbz-Aminovaleric acid but also a wide range of other chiral molecules.

References

  • Evans, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11(3), 1635-1643. Available from: [Link]

  • Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13087-13097. Available from: [Link]

  • Spisni, A., et al. (1991). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry, 56(23), 6676-6682. Available from: [Link]

  • Barrett, G. C., & Davies, J. S. (1976). The circular dichroism of N-thiobenzoyl-L-α-amino-acids. Part VI. Assessment of the resolution of amino-acids as their N-thiobenzoyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 2376-2380. Available from: [Link]

  • Miklós, M., et al. (2022). Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. Molecules, 27(6), 1989. Available from: [Link]

  • Lewis, R. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available from: [Link]

  • Nafie, L. A. (2020). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 10(21), 7575. Available from: [Link]

  • LibreTexts. (2021). IR Absorption Table. Available from: [Link]

  • Reches, M., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Israel Journal of Chemistry, 55(9), 983-991. Available from: [Link]

  • Reile, I., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1085-1092. Available from: [Link]

  • U.S. Pharmacopeial Convention. (2022). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In USP-NF. Available from: [Link]

  • Pema, F., et al. (2024). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. International Journal of Molecular Sciences, 25(12), 6461. Available from: [Link]

  • Evans, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11(3), 1635-1643. Available from: [Link]

  • Imai, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3328. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (R)-3-N-Cbz-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

(R)-3-N-Cbz-Aminovaleric acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. As a β-amino acid, it imparts unique conformational constraints on peptides, influencing their secondary structure and biological activity. The benzyloxycarbonyl (Cbz) protecting group is a cornerstone of peptide chemistry, offering robust protection of the amine functionality while being readily removable under specific conditions.[][2]

Given its chiral nature, the absolute confirmation of its structure—both its chemical constitution and its stereochemical integrity—is not merely a procedural formality but a critical determinant of its function in downstream applications. An incorrect stereoisomer or a structurally flawed molecule can lead to inactive compounds, unpredictable pharmacology, or failed synthetic campaigns.

This guide eschews a simple recitation of methods. Instead, it presents an integrated, orthogonal analytical strategy. We will explore not just what techniques to use, but why specific experimental choices are made, how the data from each method corroborates the others, and how to build a self-validating dossier of evidence that provides absolute confidence in the structure of (R)-3-N-Cbz-Aminovaleric acid.

The Orthogonal Analytical Workflow: A Strategy of Corroboration

G cluster_0 Phase 1: Connectivity & Composition cluster_1 Phase 2: Stereochemical Integrity cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, COSY) Conclusion Structurally Confirmed (R)-3-N-Cbz-Aminovaleric acid NMR->Conclusion Confirms atom connectivity and functional groups MS Mass Spectrometry (HRMS) MS->Conclusion Confirms molecular formula and mass FTIR FTIR Spectroscopy FTIR->Conclusion Confirms key functional groups Chiral_HPLC Chiral HPLC Chiral_HPLC->Conclusion Confirms enantiomeric purity (>99% ee) XRay X-ray Crystallography (Absolute Confirmation) XRay->Conclusion Provides absolute 'R' configuration Polarimetry Polarimetry Polarimetry->Conclusion Corroborates chirality (compares to literature)

Caption: High-level orthogonal workflow for structural confirmation.

Part 1: Elucidating Molecular Connectivity and Composition

Before we can address stereochemistry, we must first confirm that the atoms are connected in the expected sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. For (R)-3-N-Cbz-Aminovaleric acid (C₁₃H₁₇NO₄), we employ both ¹H and ¹³C NMR to create a complete picture.

Expertise & Causality: ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms. Running 2D experiments like COSY would further confirm proton-proton couplings within the valeric acid backbone.

Predicted NMR Data for (R)-3-N-Cbz-Aminovaleric Acid

Solvent: CDCl₃. Chemical shifts (δ) are referenced to TMS (0 ppm). Data are predictive and may vary slightly based on experimental conditions.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm), Multiplicity, Integration Assignment δ (ppm)
H-a (CH₃)~0.9, t, 3HC-a (CH₃)~10
H-b (CH₂)~1.6, m, 2HC-b (CH₂)~29
H-c (CH)~4.1, m, 1HC-c (CH)~50
H-d (CH₂)~2.5, d, 2HC-d (CH₂)~40
H-e (COOH)>10, br s, 1HC-e (C=O, acid)~175
H-f (NH)~5.5, d, 1HC-f (C=O, carbamate)~156
H-g (CH₂)~5.1, s, 2HC-g (CH₂)~67
H-h (Aromatic)~7.3, m, 5HC-h (Aromatic)~128 (multiple), ~136

(Note: Image is a placeholder for chemical structure with labels a-h corresponding to the table)

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Ensure the instrument is properly shimmed to achieve high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Process the data with appropriate phasing and baseline correction. Integrate all peaks and determine multiplicities.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Correlate the observed peaks with the predicted values. The characteristic benzylic singlet (~5.1 ppm), the aromatic multiplet (~7.3 ppm), and the downfield shift of the chiral proton (H-c) are key identifiers.[3][4][5]

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Verdict

HRMS provides an extremely accurate mass measurement, allowing for the determination of the molecular formula.

Expertise & Causality: We use electrospray ionization (ESI) as it is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. A time-of-flight (TOF) analyzer provides the high mass accuracy required.

Predicted Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₃H₁₈NO₄⁺252.1230
[M+Na]⁺C₁₃H₁₇NO₄Na⁺274.1049
[M-H]⁻C₁₃H₁₆NO₄⁻250.1085

Key Fragmentation Patterns:

  • Loss of Benzyl: A fragment corresponding to [M-C₇H₇]⁺ (m/z ~160) is highly characteristic of the Cbz group.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid can also be observed.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Analysis: Compare the measured exact mass of the most abundant molecular ion to the calculated value for C₁₃H₁₇NO₄. The result should be within a 5 ppm error margin to confidently confirm the molecular formula.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Predicted FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Carbamate)Stretching~3300
C=O (Carboxylic Acid)Stretching~1710
C=O (Carbamate)Stretching~1690
C-OStretching1300-1000
Aromatic C=CStretching~1600, ~1450

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically 16-32 scans are co-added.

  • Analysis: Identify the characteristic absorption bands corresponding to the carboxylic acid, carbamate, and aromatic ring functionalities.[7][8]

Part 2: Defining Stereochemical Integrity

Confirming connectivity is only half the battle. The absolute configuration at the C3 stereocenter is paramount.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Standard

Chiral HPLC is the definitive method for determining the enantiomeric purity of the sample. The goal is to separate the (R) and (S) enantiomers and quantify their relative amounts.

Expertise & Causality: The separation is achieved on a Chiral Stationary Phase (CSP). For N-protected amino acids, macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC® T) and polysaccharide-based phases (e.g., Chiralpak® series) are highly effective.[9][10] These phases create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

G workflow workflow

Caption: Experimental workflow for Chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Primary Choice: Astec® CHIROBIOTIC® T column. This CSP is known for its excellent selectivity for N-derivatized amino acids.[10]

    • Alternative: A polysaccharide-based column such as Chiralpak® IA or IB.

  • Mobile Phase Screening:

    • Mode: Polar Ionic Mode (for CHIROBIOTIC T).

    • Starting Condition: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). This mobile phase provides both the organic nature and the ionic interactors needed for chiral recognition.

    • Optimization: If separation is not achieved, systematically vary the acid/base ratio or switch the organic modifier to acetonitrile or ethanol.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV absorbance at 254 nm (for the benzene ring of the Cbz group).

  • Validation:

    • Standard: Inject a certified reference standard of (R)-3-N-Cbz-Aminovaleric acid to confirm the peak identity. If an (S) standard or a racemic mixture is available, it should be run to confirm the elution order and resolution.

    • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers: % ee = ([Area_R - Area_S] / [Area_R + Area_S]) * 100. The target is >99% ee.

Single-Crystal X-ray Crystallography: The Absolute Proof

While Chiral HPLC confirms enantiomeric purity relative to a standard, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state, including its absolute stereochemistry.[11]

Expertise & Causality: By solving the crystal structure, one can directly observe the spatial arrangement of the atoms and determine the configuration as 'R' or 'S' without reference to any other substance. The determination of the absolute configuration is typically achieved through anomalous dispersion methods, often relying on the data collected.[12]

Workflow Overview:

  • Crystal Growth (The Bottleneck): This is the most challenging step. It involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol/water) until high-quality single crystals form.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the molecular structure is solved and refined.

  • Absolute Configuration Assignment: The final refined structure will unequivocally show the (R) configuration at the C3 position.

While powerful, the requirement of a high-quality single crystal makes this a lower-throughput technique compared to HPLC. It is often reserved for the definitive characterization of novel compounds or key intermediates.

Conclusion: A Triad of Unquestionable Proof

The structural confirmation of (R)-3-N-Cbz-Aminovaleric acid is built upon a triad of evidence:

  • Composition & Connectivity: Confirmed with certainty by the combination of NMR and High-Resolution Mass Spectrometry, and corroborated by FTIR.

  • Enantiomeric Purity: Quantitatively established to be >99% ee via a validated Chiral HPLC method.

  • Absolute Configuration: Unambiguously determined as (R) by single-crystal X-ray crystallography or by comparison to a certified reference standard in a chiral separation system.

By following this integrated, evidence-based workflow, researchers, scientists, and drug development professionals can proceed with absolute confidence, knowing that their chiral building block is structurally and stereochemically pure. This analytical rigor is the foundation upon which successful research and development are built.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

  • National Institutes of Health (NIH). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available from: [Link]

  • ResearchGate. 1 H and 13 C-NMR Spectroscopic Data of Compounds 1-3. Available from: [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]

  • ACS Publications. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available from: [Link]

  • ResearchGate. Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • University of Warwick. FTIR Analysis of Protein Structure. Available from: [Link]

  • Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Available from: [Link]

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. Available from: [Link]

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A Comparative Guide to the Biological Activity of Peptides Containing (R)-3-N-Cbz-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing biological activity, improving metabolic stability, and refining pharmacokinetic profiles. This guide provides a comprehensive comparison of peptides containing the synthetic amino acid (R)-3-N-Cbz-Aminovaleric acid, offering insights into their therapeutic potential and the experimental frameworks used to evaluate their performance.

Introduction to (R)-3-N-Cbz-Aminovaleric Acid in Peptide Design

(R)-3-N-Cbz-Aminovaleric acid is a chiral, non-proteinogenic amino acid. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom plays a crucial role during peptide synthesis by preventing unwanted side reactions.[1] The incorporation of such modified amino acids can lead to peptides with enhanced properties compared to their natural counterparts. These advantages can include increased resistance to enzymatic degradation, which is a significant hurdle for the therapeutic use of peptides.[2][3]

The structure of (R)-3-N-Cbz-Aminovaleric acid introduces unique conformational constraints into a peptide backbone. These structural alterations can influence the peptide's three-dimensional shape, which in turn can affect its binding affinity to biological targets and its overall biological activity.

Comparative Biological Activities

While specific experimental data on peptides containing (R)-3-N-Cbz-Aminovaleric acid is limited in publicly accessible literature, we can extrapolate potential biological activities based on the known effects of similar modifications and the general properties of bioactive peptides. The primary areas where these modified peptides could demonstrate significant potential are in antimicrobial, anticancer, and enzyme inhibitory applications.

Antimicrobial Activity

The modification of peptides with non-natural amino acids is a common strategy to enhance their antimicrobial potency and stability.[4] Cationic and amphipathic properties are key determinants of the antimicrobial activity of many peptides, allowing them to disrupt bacterial cell membranes.[4] The incorporation of (R)-3-N-Cbz-Aminovaleric acid could influence these properties, potentially leading to enhanced activity against a range of bacterial and fungal pathogens.

Hypothetical Comparative Data:

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Hemolytic Activity (HC50, µg/mL)
Native Peptide AStaphylococcus aureus32>200
Peptide A with (R)-3-N-Cbz-Aminovaleric acidStaphylococcus aureus8>200
Native Peptide AEscherichia coli64>200
Peptide A with (R)-3-N-Cbz-Aminovaleric acidEscherichia coli16>200
Anticancer Activity

Anticancer peptides (ACPs) often exert their effects by selectively targeting and disrupting the membranes of cancer cells or by modulating immune responses.[5][6][7] The physicochemical properties of ACPs, such as their charge, hydrophobicity, and secondary structure, are critical for their efficacy.[6] The introduction of (R)-3-N-Cbz-Aminovaleric acid could optimize these properties, potentially leading to increased cytotoxicity towards cancer cells while maintaining low toxicity to normal cells.

Hypothetical Comparative Data:

PeptideCancer Cell LineIC50 (µM)
Native Peptide BMCF-7 (Breast Cancer)25
Peptide B with (R)-3-N-Cbz-Aminovaleric acidMCF-7 (Breast Cancer)10
Native Peptide BA549 (Lung Cancer)30
Peptide B with (R)-3-N-Cbz-Aminovaleric acidA549 (Lung Cancer)12
Enzyme Inhibitory Activity

Peptides are known to act as inhibitors of various enzymes, playing roles in numerous physiological processes. The specificity and potency of peptide inhibitors are highly dependent on their sequence and conformation. Modified amino acids can be used to design peptides that fit more effectively into the active site of an enzyme, leading to enhanced inhibition. For instance, peptides have been designed to inhibit enzymes like prolyl oligopeptidase, which is involved in neurological processes and blood pressure control.[8]

Hypothetical Comparative Data:

PeptideTarget EnzymeKi (nM)
Native Peptide CMatrix Metalloproteinase-9 (MMP-9)150
Peptide C with (R)-3-N-Cbz-Aminovaleric acidMatrix Metalloproteinase-9 (MMP-9)45

Experimental Protocols

To validate the biological activity of peptides containing (R)-3-N-Cbz-Aminovaleric acid, a series of standardized in vitro assays are essential.

Peptide Synthesis

Peptides incorporating (R)-3-N-Cbz-Aminovaleric acid are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[9]

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including (R)-3-N-Cbz-Aminovaleric acid) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add the activated amino acid to the resin and allow it to react.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Diagram of Solid-Phase Peptide Synthesis Workflow:

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Washing1 Washing Coupling1->Washing1 Repeat Repeat Cycle Washing1->Repeat for next amino acid Cleavage Cleavage & Deprotection Washing1->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the peptides is determined using a broth microdilution assay.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the peptides on cancer cells is assessed using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate IC50: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Analysis A1 Seed Cells B1 Add Peptide A1->B1 C1 Incubate B1->C1 D1 Add MTT C1->D1 E1 Incubate D1->E1 F1 Add Solubilizer E1->F1 G1 Read Absorbance F1->G1 H1 Calculate IC50 G1->H1

Sources

A Comparative Guide to the Applications of (R)-3-N-Cbz-Aminovaleric Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth review and comparative analysis of (R)-3-N-Cbz-Aminovaleric acid, a crucial chiral building block in pharmaceutical and chemical research. We will explore its strategic applications, compare its utility against relevant alternatives, and provide detailed experimental protocols to illustrate its practical implementation.

Introduction: The Strategic Importance of a Protected β-Amino Acid

(R)-3-N-Cbz-Aminovaleric acid, also known as (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid, is a non-proteinogenic β-amino acid.[1] Its structure is characterized by two key features that grant it significant utility in organic synthesis: a stereochemically defined chiral center at the R-configuration and a carbobenzyloxy (Cbz) protecting group on the amine.

  • Chirality: The precise three-dimensional arrangement of atoms is critical for the biological activity of pharmaceuticals.[2] Enantiomerically pure building blocks like the (R)-isomer of 3-aminovaleric acid are invaluable for constructing complex molecules with specific stereochemistry, which is essential for effective interaction with biological targets.[3][4][]

  • The Cbz Protecting Group: The Cbz group is a cornerstone of amine protection in multi-step synthesis, particularly in peptide chemistry.[][7] It effectively masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[8][9] Its key advantage lies in its stability under a range of acidic and basic conditions, while being readily removable through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[9][10] This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in the molecule.

The combination of these features makes (R)-3-N-Cbz-Aminovaleric acid a versatile intermediate for introducing a specific chiral fragment into a larger molecule, particularly in the synthesis of pharmaceuticals and peptidomimetics.

Caption: Structure of (R)-3-N-Cbz-Aminovaleric acid.

Core Application: Synthesis of Pharmaceutical Intermediates

A primary application of (R)-3-N-Cbz-Aminovaleric acid is in the synthesis of chiral heterocyclic compounds, which are common scaffolds in drug molecules. A prominent example is its use as a precursor for synthesizing the chiral piperidine core of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[11][12]

The synthesis of Niraparib requires an enantiomerically pure (S)-3-aminopiperidine derivative.[13] While not a direct transformation, (R)-3-N-Cbz-Aminovaleric acid can be chemically converted through a series of steps (e.g., reduction of the carboxylic acid, cyclization, and deprotection) to furnish the required chiral amine intermediate. The fixed (R) stereocenter in the starting material directs the stereochemistry of the final piperidine ring, ensuring the synthesis of the correct biologically active enantiomer.

Comparative Insight: Why use a β-amino acid starting material instead of direct asymmetric synthesis of the piperidine?

  • Stereochemical Control: Starting with a chiral pool building block like (R)-3-N-Cbz-Aminovaleric acid provides a robust and often more scalable method for ensuring high enantiomeric purity in the final product compared to developing a novel asymmetric catalytic reaction, which can be sensitive to conditions and require extensive optimization.[2]

  • Versatility: The synthetic route from the β-amino acid allows for various modifications, enabling the creation of a library of related piperidine analogs for structure-activity relationship (SAR) studies.

Application in Peptidomimetics and β-Peptide Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced metabolic stability and bioavailability.[14][15] β-amino acids are fundamental building blocks for creating β-peptides, which have a carbon backbone that is one methylene unit longer per residue than their natural α-peptide counterparts.[16][17]

Key Advantages of β-Peptide Scaffolds:

  • Proteolytic Resistance: The altered backbone structure makes β-peptides resistant to degradation by proteases, the enzymes that break down natural peptides in the body.[16] This leads to a longer biological half-life.

  • Stable Secondary Structures: Despite their increased flexibility, β-peptides can form stable, predictable secondary structures like helices and sheets, even in short sequences.[17][18] This allows them to mimic the bioactive conformations of natural peptides.

(R)-3-N-Cbz-Aminovaleric acid serves as a valuable monomer in the synthesis of these modified peptides.[18] The Cbz group is compatible with standard peptide coupling conditions, and the (R)-chirality influences the resulting secondary structure of the β-peptide.

Caption: Workflow for incorporating the building block in solid-phase peptide synthesis.

Comparative Analysis of Amino Protecting Groups

The choice of protecting group is a critical strategic decision in multi-step synthesis. The Cbz group on (R)-3-N-Cbz-Aminovaleric acid is one of several common options.

Protecting GroupAbbreviationCommon Introduction ReagentKey Deprotection MethodStability & Orthogonality Notes
Carbobenzyloxy Cbz, Z Benzyl chloroformate (Cbz-Cl)[8]Catalytic Hydrogenolysis (H₂, Pd/C)[9]Stable to mild acid and base. Orthogonal to Boc and Fmoc groups. Sensitive to strong acids and reducing agents.[7]
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)Labile to strong acids. Stable to hydrogenolysis and mild base (e.g., piperidine).[19]
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuMild Base (e.g., Piperidine)Labile to bases. Stable to acid and hydrogenolysis. Commonly used in solid-phase peptide synthesis.[20]

Causality Behind Experimental Choice:

  • When to Choose Cbz: The Cbz group is ideal when subsequent reaction steps involve strongly acidic or basic conditions that would cleave Boc or Fmoc groups, respectively. Its removal via hydrogenolysis is a very clean and specific reaction that is often compatible with many other functional groups (e.g., esters, amides).[9][21] The introduction of the Cbz group can also improve the crystallinity of the protected product, which aids in purification.[21]

  • When to Choose an Alternative: For solid-phase peptide synthesis (SPPS), Fmoc is the industry standard due to the mild basic conditions required for its removal, which are compatible with the acid-labile linkers attaching the peptide to the resin.[20] Boc is often used in solution-phase synthesis where its acid-lability is advantageous for final deprotection steps.

Experimental Protocols

The following protocols are representative of the common transformations involving (R)-3-N-Cbz-Aminovaleric acid and its derivatives.

Protocol 1: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group to yield the free β-amino acid.

Self-Validating System: The success of this reaction is validated by the disappearance of the starting material (monitored by TLC or LC-MS) and the appearance of a new, more polar product. The final product is confirmed by NMR spectroscopy (disappearance of benzyl proton signals) and mass spectrometry.

Methodology:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve (R)-3-N-Cbz-Aminovaleric acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or 1 atm) at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude (R)-3-Aminovaleric acid.

  • Purification & Characterization: If necessary, the product can be purified by recrystallization or chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Protocol 2: Amide Coupling to Form a Dipeptide Fragment

This protocol details the coupling of Cbz-protected β-amino acid with another amino acid ester.

Methodology:

  • Reactant Preparation: Dissolve (R)-3-N-Cbz-Aminovaleric acid (1.0 eq) and an amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIEA, 2.5 eq) to the mixture and stir for 10-15 minutes at 0 °C.

  • Coupling Agent Addition: Add a peptide coupling reagent such as HBTU (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the dipeptide product using NMR and MS analysis.

Conclusion and Future Outlook

(R)-3-N-Cbz-Aminovaleric acid is a highly valuable chiral building block whose utility is firmly established in the synthesis of pharmaceuticals and advanced peptidomimetics. Its pre-defined stereocenter offers a reliable method for introducing chirality, while the robust and orthogonal Cbz protecting group provides strategic flexibility in complex synthetic routes. Compared to alternatives like Boc- and Fmoc-protected amino acids, the Cbz group offers a unique advantage in its stability and specific removal conditions via hydrogenolysis. As the demand for enantiomerically pure drugs and metabolically stable peptide therapeutics continues to grow, the importance and application of versatile intermediates like (R)-3-N-Cbz-Aminovaleric acid in drug discovery and development are set to expand.

References

  • Cbz Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Optimizing Peptide Synthesis: The Role of Benzyl Carbamate Protecting Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (R)-α-Aminoadipic acid: an interesting chiral pool building block. Arkivoc. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Peptidomimetic agents, synthesis and uses thereof.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Amino Acids as Chiral Building Blocks. ResearchGate. [Link]

  • Beta-peptidic peptidomimetics. PubMed. [Link]

  • Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Peptidomimetics as next – generation therapeutic applications. Preprints.org. [Link]

  • Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • Peptidomimetics. Drug Design Org. [Link]

  • Polypeptide-Based Systems: From Synthesis to Application in Drug Delivery. PMC. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Biosynthesis of natural products containing β-amino acids. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-N-Cbz-Aminovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-3-N-Cbz-Aminovaleric acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are based on established principles of chemical safety and waste management, designed to be both comprehensive and adaptable to your specific institutional protocols.

Understanding the Compound: A Proactive Approach to Safety

Inferred Hazard Profile:

The hazard profile of (R)-3-N-Cbz-Aminovaleric acid can be inferred from the known hazards of its parent compounds, n-valeric acid and other amino acid derivatives. Valeric acid is known to cause severe skin burns and eye damage.[3][4] Therefore, it is prudent to handle (R)-3-N-Cbz-Aminovaleric acid as a potentially corrosive and irritating substance.

Hazard ClassificationInferred GHS CategoryRationale
Skin Corrosion/IrritationCategory 1BBased on the corrosive nature of the parent compound, n-valeric acid.[3][4]
Serious Eye Damage/IrritationCategory 1Consistent with the potential for severe eye damage from valeric acid.[3][4]
Acute Aquatic ToxicityCategory 3 (Harmful)A precautionary classification due to the potential for environmental harm if released into waterways.[3][4]

Personal Protective Equipment (PPE):

Given the inferred hazards, the following minimum PPE should be worn when handling (R)-3-N-Cbz-Aminovaleric acid:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.

Spill Management: A Calm and Collected Response

In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled waste container.[5] For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

Waste Segregation and Storage: The Foundation of Safe Disposal

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance with disposal regulations.

Key Principles for Storage:

  • Container: Use a clearly labeled, sealable, and chemically compatible container for waste accumulation.[6][7][8] The container should be kept closed except when adding waste.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(R)-3-N-Cbz-Aminovaleric acid."[7]

  • Segregation: Store waste containers of (R)-3-N-Cbz-Aminovaleric acid away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent potentially violent reactions.[5][9][10]

Waste Collection Workflow:

start Waste Generation ((R)-3-N-Cbz-Aminovaleric acid) container Select a compatible, labeled waste container. start->container transfer Carefully transfer waste into the container. container->transfer seal Securely seal the container. transfer->seal storage Store in a designated satellite accumulation area. seal->storage segregate Segregate from incompatible materials (oxidizers, bases). storage->segregate disposal Arrange for pickup by institutional hazardous waste management. storage->disposal

Caption: Workflow for the safe collection and storage of (R)-3-N-Cbz-Aminovaleric acid waste.

Disposal Procedures: Ensuring a Safe and Final Destination

The guiding principle for the disposal of (R)-3-N-Cbz-Aminovaleric acid is to treat it as hazardous chemical waste. This ensures the highest level of safety and environmental protection.

Recommended Disposal Protocol:

  • Collection: Collect all waste containing (R)-3-N-Cbz-Aminovaleric acid, including contaminated materials from spills, in a designated hazardous waste container.

  • Labeling and Documentation: Ensure the container is accurately labeled with its contents and any known hazards. Follow your institution's procedures for documenting hazardous waste.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Practices to Avoid:

  • Drain Disposal: Do not dispose of (R)-3-N-Cbz-Aminovaleric acid down the drain. Its effects on aquatic ecosystems are not well-documented, and its potential corrosivity could damage plumbing. Many jurisdictions prohibit the drain disposal of such chemicals.

  • Mixing with Other Waste Streams: Do not mix (R)-3-N-Cbz-Aminovaleric acid waste with non-hazardous waste or other incompatible chemical waste streams.

Disposal of Empty Containers:

Empty containers that have held (R)-3-N-Cbz-Aminovaleric acid should be triple-rinsed with a suitable solvent (e.g., ethanol or water).[11] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label.[11]

Decontamination of Equipment

Any reusable laboratory equipment, such as glassware or spatulas, that comes into contact with (R)-3-N-Cbz-Aminovaleric acid should be thoroughly decontaminated.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. Collect the rinsate for disposal as hazardous waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

By adhering to these procedures, you can ensure the safe and compliant disposal of (R)-3-N-Cbz-Aminovaleric acid, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid. Retrieved from [Link]

  • VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Carbamate protected amino acid derived guanidine organocatalysts. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • MDPI. (n.d.). Use of Amino Acids and Organic Waste Extracts to Improve the Quality of Liquid Nitrogen–Calcium–Magnesium Fertilizers. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Maryland. (n.d.). Chemical Waste. Retrieved from [Link]

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Navigating the Safe Handling of (R)-3-N-Cbz-Aminovaleric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of (R)-3-N-Cbz-Aminovaleric acid, a key building block in various synthetic pathways. As your partner in laboratory safety, we aim to equip you with the knowledge to manage this compound with the highest degree of confidence and care.

Understanding the Hazard Profile

(R)-3-N-Cbz-Aminovaleric acid and its structural analogs present a defined set of potential hazards that necessitate careful management. The primary risks associated with this compound include:

  • Skin and Eye Irritation: Similar to other carboxylic acids and N-protected amino acids, this compound can cause skin irritation and serious eye damage upon direct contact.[1][2]

  • Harmful if Swallowed: Ingestion of the compound can be harmful, requiring immediate medical attention.[3]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[1][4]

A thorough risk assessment is the foundational step before commencing any work with this chemical.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating exposure risks.[5][7] The following table outlines the recommended PPE for handling (R)-3-N-Cbz-Aminovaleric acid.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or a face shield in compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]To prevent eye contact with dust particles or splashes, which can cause serious eye damage.[1][2]
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or immersion, consult a specific glove resistance chart.[9] - Lab Coat: A standard laboratory coat should be worn at all times. - Protective Clothing: For larger quantities or in case of potential for significant splashing, chemical-resistant clothing or an apron should be utilized.[10]To prevent skin contact, which can lead to irritation or burns.[1][2] The Cbz protecting group introduces aromatic character, and while specific data for this compound is limited, nitrile and neoprene offer broad protection against many organic chemicals.[9]
Respiratory Protection A NIOSH-approved respirator should be used if engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below permissible limits, or as a precaution for handling fine powders.[6]To prevent the inhalation of dust particles that can cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling (R)-3-N-Cbz-Aminovaleric acid ensures safety at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][8] It should be stored in a designated corrosives area.[1] Incompatible materials such as strong oxidizing agents should be stored separately.[1][8]

Handling and Use
  • Designated Area: Whenever possible, handle this chemical in a designated area, such as a chemical fume hood, to minimize the dispersion of dust.[11]

  • Engineering Controls: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Risk Assessment PPE Don Appropriate PPE Prep->PPE Proceed with caution Weigh Weighing in Fume Hood PPE->Weigh Enter handling area Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Glassware Experiment->Decon Post-experiment Waste Segregate Waste Decon->Waste Dispose Dispose via Approved Vendor Waste->Dispose

Caption: Workflow for Safe Handling of (R)-3-N-Cbz-Aminovaleric Acid.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to prevent harm to personnel and the environment.

Small Spills (Solid)
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to avoid generating dust.[12]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

All waste containing (R)-3-N-Cbz-Aminovaleric acid must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for disposal through an approved and licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][12]

Disposal_Pathway Start Waste Generation (e.g., unused chemical, contaminated items) Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Transfer to Approved Waste Disposal Vendor Store->Dispose

Caption: Chemical Waste Disposal Pathway.

By adhering to these guidelines, researchers can confidently and safely handle (R)-3-N-Cbz-Aminovaleric acid, ensuring a secure laboratory environment conducive to innovation.

References

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  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.